4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one
CAS No.: 955978-16-2
Cat. No.: VC21088344
Molecular Formula: C19H30O3Si
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955978-16-2 |
|---|---|
| Molecular Formula | C19H30O3Si |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | 4-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one |
| Standard InChI | InChI=1S/C19H30O3Si/c1-12-14-10-13(20)11-15(14)16(18(5,21)19(12)8-9-19)22-23(6,7)17(2,3)4/h11,16,21H,8-10H2,1-7H3 |
| Standard InChI Key | YQSDGDYXPRGCRO-UHFFFAOYSA-N |
| SMILES | CC1=C2CC(=O)C=C2C(C(C13CC3)(C)O)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC1=C2CC(=O)C=C2C(C(C13CC3)(C)O)O[Si](C)(C)C(C)(C)C |
Introduction
The compound 4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one is a complex organic molecule primarily synthesized in research laboratories for applications in organic synthesis and medicinal chemistry. It belongs to the category of siloxanes and silanes, which are widely used in pharmaceuticals and chemical research due to their unique properties.
Synthesis Overview
The synthesis of this compound typically involves multiple steps, with critical parameters such as temperature, reaction time, and solvent choice being crucial for optimizing yield and purity. These steps often require precise control to ensure the desired chemical structure and properties are achieved.
Potential Applications
This compound has potential applications in medicinal chemistry due to its functional groups, which can participate in various chemical reactions. These reactions are essential for modifying the compound for specific therapeutic applications. Similar compounds often exhibit biological activity through interactions with biological targets, although detailed studies on this specific compound may be limited.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume